molecular formula C11H12N2 B12967089 (7-Methylisoquinolin-3-yl)methanamine

(7-Methylisoquinolin-3-yl)methanamine

Cat. No.: B12967089
M. Wt: 172.23 g/mol
InChI Key: PNEZXSOUKRZWLS-UHFFFAOYSA-N
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Description

(7-Methylisoquinolin-3-yl)methanamine is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methylisoquinolin-3-yl)methanamine can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . . These methods typically require specific reaction conditions such as the presence of strong acids or bases and controlled temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The use of metal catalysts and controlled reaction environments ensures high yields and purity of the final product. Additionally, advancements in green chemistry have led to the development of more environmentally friendly synthesis routes that minimize the use of hazardous reagents and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(7-Methylisoquinolin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

(7-Methylisoquinolin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Methylisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylisoquinolin-7-yl)methanamine: This compound is structurally similar but differs in the position of the methyl group.

    (7-Hydroxy-6-methylisoquinolin-1-yl)propan-1-one: Another isoquinoline derivative with different functional groups.

Uniqueness

(7-Methylisoquinolin-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific structural features are required.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(7-methylisoquinolin-3-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-2-3-9-5-11(6-12)13-7-10(9)4-8/h2-5,7H,6,12H2,1H3

InChI Key

PNEZXSOUKRZWLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(C=C2C=C1)CN

Origin of Product

United States

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